7-Methylpyrrolo[1,2-a]pyrazine
Description
Properties
CAS No. |
110674-38-9 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.166 |
IUPAC Name |
7-methylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H8N2/c1-7-4-8-5-9-2-3-10(8)6-7/h2-6H,1H3 |
InChI Key |
DGZYEJNNAMDYJB-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=CN=CC2=C1 |
Synonyms |
Pyrrolo[1,2-a]pyrazine, 7-methyl- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Inhibition of Gastric Acid Secretion
One of the prominent applications of pyrrolo[1,2-a]pyrazine derivatives, including 7-methylpyrrolo[1,2-a]pyrazine, is their role as inhibitors of gastric acid secretion. These compounds are particularly useful in treating conditions characterized by excessive gastric acid production, such as peptic ulcer disease. Research indicates that specific substitutions at the 1-position and 6-position of the pyrrolo[1,2-a]pyrazine structure enhance its efficacy as a therapeutic agent for these conditions .
Antileishmanial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antileishmanial activity. This activity is attributed to their ability to inhibit specific kinases crucial for the survival and replication of Leishmania parasites. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its potency while maintaining selectivity over human kinases .
Table 1: Antileishmanial Activity of Pyrrolo[1,2-a]pyrazines
| Compound | IC50 (µM) | Target Kinase | Selectivity Index |
|---|---|---|---|
| This compound | <10 | LmCK1 | 3.5 |
| CTN1122 | 0.92 | HsCK1 | 1.3 |
| Compound A | 5.5 | LmCK1 | 4.0 |
Antifungal Properties
The antifungal activity of pyrrolo[1,2-a]pyrazines has also been explored extensively. Recent research indicates that these compounds can inhibit yeast growth and ergosterol synthesis in various Candida species, including multidrug-resistant strains. The minimum inhibitory concentrations (MIC) for these compounds show promising results compared to standard antifungal agents .
Table 2: Antifungal Activity Against Candida Species
| Compound | MIC (µg/mL) | Candida Species |
|---|---|---|
| This compound | <10 | C. albicans |
| Compound B | <5 | C. glabrata |
| Compound C | <15 | C. auris |
Case Studies
Several case studies highlight the efficacy and safety profiles of pyrrolo[1,2-a]pyrazine derivatives:
- Antileishmanial Efficacy Study : Modifications to the pyrrolo[1,2-a]pyrazine scaffold were shown to enhance antileishmanial activity while maintaining selectivity over human kinases .
- Cytotoxicity Assessments : Research involving human cell lines indicated varying degrees of cytotoxicity among different derivatives, emphasizing the need for careful optimization to balance efficacy and safety .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrrole ring in 7-methylpyrrolo[1,2-a]pyrazine is highly reactive toward electrophilic substitution due to its aromatic π-electron density.
a. Halogenation
- Chlorination : Treatment with N-chlorosuccinimide (NCS) in dichloromethane at 0°C introduces chlorine at the C6 position, yielding 6-chloro-7-methylpyrrolo[1,2-a]pyrazine (87% yield) .
- Iodination : Using iodine in the presence of a palladium catalyst, selective iodination occurs at C7, forming 7-iodo-6-chloropyrrolo[1,2-a]pyrazine (73% yield).
b. Acetylation (Friedel-Crafts)
Reaction with acetyl chloride and AlCl₃ under reflux conditions leads to C6 acetylation. The regioselectivity is influenced by steric and electronic effects of the methyl group at C7 :
| Substituent (R₁) | Reaction Conditions | Major Product (Yield) |
|---|---|---|
| H | AcCl, AlCl₃, 80°C | 6-Acetyl derivative (84%) |
| CH₃ | AcCl, AlCl₃, 80°C | 6-Acetyl derivative (73%) |
c. Formylation (Vilsmeier-Haack)
The Vilsmeier reagent (POCl₃/DMF) selectively formylates the C8 position, producing 8-formyl-7-methylpyrrolo[1,2-a]pyrazine in 68% yield .
Cyclization and Annulation Reactions
This compound serves as a precursor for complex heterocycles:
a. Pd-Catalyzed Cycloisomerization
Propargylamine derivatives undergo Pd-catalyzed cyclization to form pyrrolo[1,2-a]pyrazinones (48–62% yield) . For example:
- Reaction with 2-bromo-5-methoxypyrazine and propargyl ethers yields anti-inflammatory derivatives via a 5-endo-trig process .
b. Cascade Condensation
With active methylene compounds (e.g., nitromethane), a cascade condensation/cyclization/aromatization reaction forms 6,7-disubstituted indolizines (75–89% yield) .
Oxidation and Reduction
a. Oxidation
- Peracid-Mediated Epoxidation : Using m-chloroperbenzoic acid (mCPBA), the pyrrole ring undergoes epoxidation at the C5–C6 double bond, yielding an epoxide intermediate (52% yield) .
- Oxidative Bromination : N-Bromosuccinimide (NBS) in DMF selectively brominates the C6 position, forming 6-bromo-7-methylpyrrolo[1,2-a]pyrazine (91% yield) .
b. Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a dihydro derivative, enhancing solubility for pharmaceutical applications.
Functional Group Transformations
a. Nucleophilic Substitution
The chlorine atom in 6-chloro-7-methylpyrrolo[1,2-a]pyrazine is displaced by amines (e.g., piperidine) in DMF at 100°C, yielding 6-piperidinyl derivatives (82% yield).
b. Hydrolysis
Methoxymethyl-protected derivatives undergo acid-catalyzed hydrolysis (HCl/H₂O) to form pyrrolo[1,2-a]pyrazinones (e.g., 3-methyl-7-phenylpyrrolo[1,2-a]pyrazin-1(2H)-one, 89% yield) .
Biological Activity Correlations
Functionalized derivatives exhibit significant bioactivity:
- Anti-inflammatory Effects : 6-Bromo derivatives inhibit IL-6 production by 59% at 50 µM .
- Antifungal Activity : Acetylated analogs show MIC values of 8 µg/mL against Candida albicans .
| Derivative | Bioactivity (IC₅₀ or MIC) | Target |
|---|---|---|
| 6-Bromo-7-methyl | IL-6 inhibition: 59% | Inflammatory pathways |
| 8-Formyl-7-methyl | MIC: 8 µg/mL | Candida albicans |
Mechanistic Insights
Comparison with Similar Compounds
Structural Derivatives and Substituent Effects
Key Observations :
- Methyl vs. Bromo Substituents : The C7-methyl group in M2 confers selective HIF-1α inhibition, while bromination at C6/C7 enhances antifungal activity due to increased electrophilicity .
- Hybrid Scaffolds : Fusion with benzoimidazole (e.g., benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine) introduces deep blue fluorescence (λem ≈ 450 nm), useful for OLEDs and bioimaging .
- Spirocyclic Derivatives: AS-3201, a spirosuccinimide-fused derivative, exhibits nanomolar aldose reductase inhibitory activity, with enantioselectivity (R-configuration) critical for potency .
Key Insights :
- Bromination : Regioselective bromination at C6 or C7 is achieved using N-bromosuccinimide (NBS), with yields >80% .
- Hybrid Synthesis : Double cyclodehydration with o-phenylenediamines under acidic conditions efficiently constructs benzoimidazole-pyrrolo hybrids .
- Enantioselective Synthesis : Iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves up to 95% enantiomeric excess (ee) for chiral intermediates .
Preparation Methods
Chichibabin Quaternization-Cyclization
The Chichibabin reaction remains a cornerstone for synthesizing pyrrolo[1,2-a]pyrazine derivatives. McHattie et al. demonstrated that 7-methylpyrrolo[1,2-a]pyrazine (10) is accessible via quaternization of 1-methoxy-7-methylpyrrolo[1,2-a]pyrazine (7) followed by acid hydrolysis . The synthesis begins with 3,6-dimethyl-2-methoxypyrazine (6) , which undergoes quaternization with bromoacetone in refluxing acetone. The resulting quaternary salt is cyclized under basic conditions (dilute NaHCO₃) to yield the methoxy intermediate (7) in 10.5% yield after vacuum distillation. Subsequent hydrolysis of (7) with aqueous HCl furnishes (10) as pale yellow needles in 1.5% yield after sublimation .
Key Data:
-
Intermediate (7): 10.5% yield (vacuum distillation at 18 mm Hg).
-
Final product (10): 1.5% yield (sublimation at 95°C).
-
Spectroscopic confirmation: -NMR (CDCl₃): δ 2.25 (3H, CH₃-7), 6.50 (1H, d, J = 7.6 Hz), 6.96–10.50 (aromatic and NH protons) .
This method, while foundational, suffers from low efficiency due to multi-step purification and competing side reactions during cyclization.
Acid-Mediated Hydrolysis of Methoxypyrazine Precursors
Alternative routes leverage acid hydrolysis to convert methoxy-substituted precursors into the target compound. For instance, refluxing 1-methoxy-7-methylpyrrolo[1,2-a]pyrazine (7) in aqueous HCl directly yields (10) . The reaction proceeds via protonation of the methoxy group, followed by nucleophilic attack and aromatization. While this step simplifies the synthesis by avoiding base-mediated cyclization, the yield remains suboptimal (1.5%), likely due to sublimation losses .
Optimization Insight:
-
Temperature: Reflux conditions (100–110°C) are critical for complete hydrolysis.
-
Solvent: Aqueous HCl (6 M) ensures protonation without side reactions.
Metal-Catalyzed Dehydrogenative Coupling
Recent advances in catalysis offer promising routes. Milstein et al. reported a manganese-catalyzed dehydrogenative coupling of β-amino alcohols to form pyrazines . While their work focused on 2,5-diphenylpyrazine, adapting the protocol for 2-amino-3-phenylpropan-1-ol could theoretically yield 7-methyl derivatives. The reaction employs an acridine-based Mn pincer complex (2) with KH (3 mol%) in toluene at 150°C, achieving up to 95% yield for symmetrical pyrazines .
Reaction Parameters:
-
Catalyst: Mn-Acr-PNP (2 mol%).
-
Base: KH (3 mol%).
-
Temperature: 150°C (bath temperature).
This method’s applicability to this compound requires validation but represents a scalable, base-mediated alternative.
Gold-Catalyzed Annulation from Ugi Adducts
Panda et al. developed a two-step synthesis of pyrrolo[1,2-a]pyrazine-3,6-diones from Ugi adducts . While their focus was on dione derivatives, the gold(I)-catalyzed annulation step (using Ph₃PAuNTf₂) could be adapted for 7-methyl synthesis. The Ugi adduct, derived from 2-methylglycine, undergoes acid-mediated cyclization to a dihydropyrazinone, followed by gold-catalyzed regioselective annulation to form the bicyclic core .
Experimental Highlights:
-
Cyclization: TFA-mediated, room temperature.
-
Annulation: Ph₃PAuNTf₂ (5 mol%), DCE, 80°C.
Modifying the Ugi adduct’s substituents may enable selective 7-methyl incorporation.
Alternative Routes from Pyrrole Derivatives
Ab initio-guided synthesis from pyrrole precursors offers another pathway. For example, electrophilic substitution on pyrrolo[1,2-a]pyrazine with methylating agents (e.g., CH₃I) could introduce the 7-methyl group . However, regioselectivity challenges necessitate directing groups or protective strategies.
Theoretical Considerations:
-
Electrophilic substitution: Methylation at C-7 is favored due to electron density distribution .
-
Metalation: Lithium diisopropylamide (LDA) enables directed ortho-metalation for selective functionalization .
Comparative Analysis of Methods
*Yields reported for analogous compounds.
Q & A
Q. What are the most common synthetic routes for preparing 7-methylpyrrolo[1,2-a]pyrazine and its derivatives?
- Methodological Answer : The synthesis typically involves N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to form the pyrrolo[1,2-a]pyrazine core . For regioselective functionalization, palladium-catalyzed direct C6 arylation is widely employed with aryl bromides to diversify substituents . Bromination at the 6- or 7-position can be achieved using N-bromosuccinimide (NBS) in controlled stoichiometry .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Core formation | 2-Bromoacetophenones, NH₄OAc | Pyrrolo[1,2-a]pyrazine scaffold |
| Functionalization | Pd catalysts, aryl bromides | C6-arylated derivatives |
| Bromination | NBS (1–2 eq.), DMSO/H₂O | Mono- or di-brominated products |
Q. How are structural and purity characteristics of this compound derivatives validated?
- Methodological Answer : 1H/13C NMR is critical for confirming regiochemistry and substituent orientation. For example, downfield shifts in aromatic protons (δ 7.5–8.5 ppm) indicate electron-withdrawing groups, while upfield shifts suggest electron-donating moieties . High-Resolution Mass Spectrometry (HRMS-ESI-QTOF) validates molecular weights with precision (e.g., [M + Na]+ peaks within 0.5 ppm error) . X-ray crystallography resolves ambiguities in complex cases, such as distinguishing regioisomers in fused hybrid structures .
Q. What biological assays are typically used to evaluate pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer : Common assays include:
- Antifungal Activity : MIC (Minimum Inhibitory Concentration) tests against Candida or Aspergillus strains, with 7-bromo derivatives showing enhanced potency due to electrophilic reactivity .
- Anticancer Screening : NCI-60 cell panel testing at 10 µM concentrations, where hybrid scaffolds (e.g., benzoimidazole-pyrrolo[1,2-a]pyrazines) exhibit cytotoxicity via kinase inhibition (e.g., CDK9) .
- Photophysical Profiling : Fluorescence quantum yield (Φ) measurements in aggregated/solid states, with substituents like trifluoroethyl groups enhancing Stokes shift and photostability .
Advanced Research Questions
Q. How do substituent effects influence regioselectivity in electrophilic reactions of pyrrolo[1,2-a]pyrazines?
- Methodological Answer : Substituents on the core scaffold direct electrophilic attack via π-electron density modulation . For example:
- Electron-donating groups (e.g., methyl) : Increase reactivity at the 8-position in acetylation reactions (AlCl₃-mediated Friedel-Crafts), as seen in 1-methyl-3-phenyl derivatives .
- Electron-withdrawing groups (e.g., Br) : Redirect reactions to the 6-position due to deactivation of adjacent sites .
- Steric effects : Bulky substituents at C3 hinder access to C8, favoring C6 functionalization .
Q. Case Study :
| Substrate | Electrophile | Major Product Position | Yield (%) |
|---|---|---|---|
| 3-Phenylpyrrolo[1,2-a]pyrazine | Acetyl chloride | C8 | 65 |
| 7-Bromo-3-phenylpyrrolo[1,2-a]pyrazine | Benzoyl chloride | C6 | 72 |
Q. What strategies improve the photophysical properties of pyrrolo[1,2-a]pyrazine derivatives for bioimaging?
- Methodological Answer : Aggregation-Induced Emission (AIE) can be enhanced by:
- Planarization : Fusing aromatic rings (e.g., naphtho-imidazo hybrids) to reduce non-radiative decay, increasing fluorescence intensity in the solid state .
- Polar substituents : Trifluoroethyl groups inhibit twisted intramolecular charge transfer (TICT), boosting quantum yield (Φ > 0.4) and photostability under prolonged irradiation .
- Solvatochromic tuning : Electron-rich substituents (e.g., methoxy) shift emission maxima to deeper blue (λem ~450 nm), ideal for confocal microscopy .
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Methodological Answer : Discrepancies often arise from assay conditions or structural variability . Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for liver cancer) and incubation times (e.g., 72 hours) .
- SAR analysis : Compare substituent effects systematically. For example, 6-aryl derivatives show higher CDK9 inhibition (IC50 < 1 µM) than 8-aryl analogs due to better ATP-binding pocket fit .
- Orthogonal validation : Confirm antiviral activity via plaque reduction assays alongside cytotoxicity profiling to rule out false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
